An In-depth Technical Guide to 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a reactive chlorine atom, an ethyl group, and a pyridin-2-yl moiety, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The electron-deficient nature of the pyrimidine ring, further accentuated by the chloro-substituent, renders the 4-position susceptible to nucleophilic substitution, a key reaction in the derivatization of this core structure. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its role as a building block in the development of novel therapeutics.
Chemical Structure and Properties
The fundamental characteristics of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine are summarized below, providing a foundational understanding of its chemical identity.
Structural and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClN₃ | PubChem[1] |
| Molecular Weight | 219.67 g/mol | BenchChem[2] |
| CAS Number | 1153411-91-6 | |
| SMILES | CCC1=CC(=NC(=N1)C2=CC=CC=N2)Cl | PubChem[1] |
| InChIKey | HPNRIBDEYPPKJX-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 2.6 | PubChem[1] |
| Physical Form | Solid (predicted) | |
| Melting Point | 75 - 76 °C (for the methyl analog) | Sigma-Aldrich[3] |
The presence of the pyridine ring introduces a basic nitrogen atom, influencing the molecule's overall polarity and potential for hydrogen bonding. The chlorine atom at the 4-position is the primary site of reactivity, making it a key handle for synthetic modifications.
Synthesis of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine
The synthesis of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is typically achieved through a two-step process involving the initial construction of the pyrimidine ring followed by a chlorination reaction.
Workflow for the Synthesis
Caption: General synthetic workflow for 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.
Experimental Protocols
Step 1: Synthesis of 6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one
This step involves the condensation of a β-ketoester, ethyl 3-oxopentanoate, with 2-picolinimidamide. This reaction is a classic method for constructing the pyrimidine ring system.
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Materials:
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Ethyl 3-oxopentanoate
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2-Picolinimidamide hydrochloride
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Sodium ethoxide
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Ethanol
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Procedure:
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A solution of sodium ethoxide in ethanol is prepared by dissolving sodium metal in anhydrous ethanol.
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2-Picolinimidamide hydrochloride is added to the sodium ethoxide solution and stirred.
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Ethyl 3-oxopentanoate is added dropwise to the reaction mixture.
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The mixture is heated at reflux for several hours.
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After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid).
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The precipitated product, 6-ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one, is collected by filtration, washed with cold ethanol, and dried.
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Step 2: Synthesis of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine
The hydroxyl group of the pyrimidinone intermediate is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
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Materials:
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6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylaniline (optional, as a catalyst)
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Procedure:
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6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one is suspended in an excess of phosphorus oxychloride.
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A catalytic amount of N,N-dimethylaniline may be added.
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The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
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The excess POCl₃ is removed under reduced pressure.
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The residue is carefully poured onto crushed ice with stirring.
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The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).
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The precipitated product, 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine, is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization or column chromatography.
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Chemical Reactivity and Derivatization
The reactivity of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is dominated by the chloro substituent at the 4-position of the electron-deficient pyrimidine ring. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of substituted pyrimidines. This reaction is a cornerstone for the use of this compound as a building block in drug discovery.
Caption: General scheme for nucleophilic aromatic substitution on 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.
Typical Reaction Conditions:
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Nucleophiles: Primary and secondary amines, thiols, phenols, and alkoxides.
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Solvent: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are commonly used.
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Base: A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) is often required to neutralize the HCl generated during the reaction.
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Temperature: The reaction temperature can range from room temperature to elevated temperatures, depending on the nucleophilicity of the attacking species.
Suzuki-Miyaura Cross-Coupling Reactions
The chloro-substituent can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This allows for the introduction of various aryl and heteroaryl groups at the 4-position.
Caption: Suzuki-Miyaura cross-coupling reaction of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine.
Typical Reaction Conditions:
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Boronic Acid: A wide variety of aryl and heteroaryl boronic acids or their esters can be used.
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Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly employed.
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Base: An inorganic base, such as sodium carbonate or potassium phosphate, is necessary for the transmetalation step.
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Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.
Potential Applications in Drug Discovery
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities. The structural motif of 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine makes it a valuable starting material for the synthesis of compounds with potential therapeutic applications. Based on the activities of related pyrimidine and pyridine-containing compounds, potential areas of interest include:
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Anticancer Agents: The pyrimidine core is present in many approved anticancer drugs. Derivatives of 4,6-disubstituted pyrimidines have shown potential as inhibitors of various kinases involved in cancer cell proliferation.[4]
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Anti-inflammatory Agents: Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibition of cyclooxygenase (COX) enzymes.[2]
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Antiviral and Antimicrobial Agents: The pyrimidine scaffold is a key component of several antiviral and antimicrobial drugs. The diverse functionalities that can be introduced onto the 4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine core allow for the exploration of its potential in these therapeutic areas.[2]
Safety and Handling
4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
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Conclusion
4-Chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position provide a facile entry into a wide array of functionalized pyrimidine derivatives. The potential for these derivatives to exhibit a range of biological activities makes this compound a molecule of high interest for researchers and scientists in the field of drug discovery and development. Further exploration of the chemical space around this scaffold is likely to yield novel compounds with significant therapeutic potential.
References
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PubChem. (n.d.). 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine. Retrieved from [Link]
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PubMed. (2023). Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. Retrieved from [Link]
Sources
- 1. PubChemLite - 4-chloro-6-ethyl-2-(pyridin-2-yl)pyrimidine (C11H10ClN3) [pubchemlite.lcsb.uni.lu]
- 2. 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine | 1153412-18-0 | Benchchem [benchchem.com]
- 3. 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | 77168-31-1 [sigmaaldrich.com]
- 4. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
